molecular formula C8H11BINO5 B1443591 (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid CAS No. 2096338-48-4

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid

Cat. No.: B1443591
CAS No.: 2096338-48-4
M. Wt: 338.89 g/mol
InChI Key: BFQZACDFJGFCDG-UHFFFAOYSA-N
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Description

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with iodine and methoxy groups, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 3-iodo-2,5,6-trimethoxypyridine using bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

    Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., methanol, dichloromethane).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Aryl amines and aryl ethers.

Mechanism of Action

The mechanism of action of (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid functional group plays a crucial role in facilitating these reactions by providing a stable and reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

    4-Bromophenylboronic Acid: Another boronic acid used in cross-coupling reactions.

    2,4,6-Trimethoxyphenylboronic Acid: Similar in structure but with different substitution patterns on the aromatic ring.

Uniqueness

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required .

Properties

IUPAC Name

(3-iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BINO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQZACDFJGFCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC(=C1I)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BINO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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